Xiaoyu Yang,
Yiming Ren,
Huifang Liu,
Chunyan Huo,
Liang Li
PMID: 34147525
DOI:
10.1016/j.ijbiomac.2021.06.071
Abstract
This study evaluated the differences in the physicochemical, digestion and microstructure of soy protein gels acidified with Lactobacillus casei (L. casei), glucono-δ-lactone (GDL) and citric acid. The maximum acidification rate was as follows: citric acid > GDL > L. casei. The gelation points of L. casei-induced gel (LC gel) and GDL-induced gel (GDL gel) occurred at 74 min and 55 min; however, gelation point of citric acid-induced gel (CA gel) was not detected because acidification was too fast. LC gel showed the high gel hardness (20.40 ± 2.23 g) and water holding capacity (84.58 ± 0.59%). At the end of intestinal digestion, the average particle size of the LC gel was the largest, but there was no significant difference between GDL gel and CA gel. The microstructure of the GDL gel was found to be the densest. Acidification rate was the "key step" of acid-induced gels, while both the proteolytic and exopolysaccharide (EPS) production capacity were involved in LC gel.
Kyung-Ha Lee,
Do-Yeon Kim,
Wanil Kim
PMID: 33740623
DOI:
10.1016/j.bbrc.2021.02.113
Abstract
Physiological oxygen concentration (physioxia) ranges from 1 to 8% in human tissues while many researchers cultivate mammalian cells under an atmospheric concentration of 21% (hyperoxia). Oxygen is one of the significant gases which functions in human cells including energy production in mitochondria, metabolism in peroxidase, and transcription of various genes in company with HIF (Hypoxia-inducible factors) in the nucleus. Thus, mammalian cell culture should be deliberated on the oxygen concentration to mimic in vivo physiology. Here, we studied if the cultivation of human skin cells under physiological conditions could affect skin significant genes in barrier functions and dermal matrix formation. We further examined that some representative active ingredients in dermatology such as glycolic acid, gluconolactone, and salicylic acid work in different ways depending on the oxygen concentration. Taken together, we present the importance of oxygen concentration in skin cell culture for proper screening of novel ingredients as well as the mechanistic study of skin cell regulation.
Zhengwen Ding,
Wenjing Xi,
Mizhi Ji,
Hong Chen,
Qiyi Zhang,
Yonggang Yan
PMID: 33321663
DOI:
10.1016/j.msec.2020.111621
Abstract
Bone cements with the feature of easily shaping could ideally match the defect site and prevent the ingrowth of fibrous tissue. In this manuscript, a biodegradable tricalcium silicate (C
S)/glucono-delta-lactone (GDL)/calcium sulfate dihydrate (CSD) organic-inorganic composite cement was fabricated with shorter setting time (less than 15 min) and high preliminary mechanical property (5.27 MPa in the first hour). Many methods were applied to study the physicochemical and biological properties of the cement in vitro. The weight loss in PBS can reach 58% after 12 weeks soaking indicating the better biodegradability. The excellent bioactivity in vitro was emerging after the cement was soaked in the simulated body fluid. The cell experiments showed that suitable concentration of the extract liquid of cement was conducive to the proliferation, differentiation and extracellular matrix calcification of the mouse bone marrow stromal cells. Briefly, the C
S/GDL/CSD composite cement would have the bright capacity for bone filling.
Moses Ojukwu,
Chigozie Ofoedu,
Eng Keng Seow,
Azhar M Easa
PMID: 33301191
DOI:
10.1002/jsfa.11004
Abstract
Rice flour does not contain gluten and lacks cohesion and extensibility, which is responsible for the poor texture of rice noodles. Different technologies have been used to mitigate this challenge, including hydrothermal treatments of rice flour, direct addition of protein in noodles, use of additives such as hydrocolloids and alginates, and microbial transglutaminase (MTG). Recently, the inclusion of soy protein isolate (SPI), MTG, and glucono-δ-lactone (GDL) in the rice noodles system yielded rice noodles with improved texture and more compact microstructure, hence the need to optimize the addition of SPI, MTG, and GDL to make quality rice noodles.
Numerical optimization showed that rice noodles prepared with SPI, 68.32 (g kg
of rice flour), MTG, 5.06 (g kg
of rice flour) and GDL, 5.0 (g kg
of rice flour) gave the best response variables; hardness (53.19 N), springiness (0.76), chewiness (20.28 J), tensile strength (60.35 kPa), and cooking time (5.15 min). The pH, sensory, and microstructure results showed that the optimized rice noodles had a more compact microstructure with fewer hollows, optimum pH for MTG action, and overall sensory panelists also showed the highest preference for the optimized formulation, compared to other samples selected from the numerical optimization and desirability tests.
Optimization of the levels of SPI, MTG, and GDL yielded quality noodles with improved textural, mechanical, sensory, and microstructural properties. This was partly due to the favourable pH value of the optimized noodles that provided the most suitable conditions for MTG crosslinking and balanced electrostatic interaction of proteins. © 2020 Society of Chemical Industry.
Anqi Li,
Tian Gong,
Xi Yang,
Yurong Guo
PMID: 32057870
DOI:
10.1016/j.ijbiomac.2020.02.107
Abstract
In this study, a class of interpenetrating network (IPN) gels were successfully fabricated based on glucono-δ-lactone (GDL) induced gelation of mixed alginate (Alg) and deacylated gellan (gellan) systems. The IPN gels were prepared by co-hydrating a mixed Alg and gellan powder, followed by adding GDL and calcium carbonate (CaCO
) in sequence to initiate the gelation. It was found that Alg and gellan can form independently a gel network, with no significant interaction between the two types of gel networks observed, as indicated by the results of gel strength determination, scanning electron microscope (SEM) observations and thermogravimetry (TG) and derivative thermogravimetric (DTG) analyses. Moreover, the mixing ratio of Alg to gellan significantly affected the physical properties of the fabricated gels. With increasing Alg to gellan ratio, the gels tended to become more elastic, and to show a higher rehydration rate and rehydration extent. Overall, these tunable properties may allow the fabricated gels to find potential applications in designing or optimizing the structures of gel-related food products.
Supaporn Baiya,
Salila Pengthaisong,
Sunan Kitjaruwankul,
James R Ketudat Cairns
PMID: 33471829
DOI:
10.1371/journal.pone.0241325
Abstract
Monolignol glucosides are storage forms of monolignols, which are polymerized to lignin to strengthen plant cell walls. The conversion of monolignol glucosides to monolignols is catalyzed by monolignol β-glucosidases. Rice Os4BGlu18 β-glucosidase catalyzes hydrolysis of the monolignol glucosides, coniferin, syringin, and p-coumaryl alcohol glucoside more efficiently than other natural substrates. To understand more clearly the basis for substrate specificity of a monolignol β-glucosidase, the structure of Os4BGlu18 was determined by X-ray crystallography. Crystals of Os4BGlu18 and its complex with δ-gluconolactone diffracted to 1.7 and 2.1 Å resolution, respectively. Two protein molecules were found in the asymmetric unit of the P212121 space group of their isomorphous crystals. The Os4BGlu18 structure exhibited the typical (β/α)8 TIM barrel of glycoside hydrolase family 1 (GH1), but the four variable loops and two disulfide bonds appeared significantly different from other known structures of GH1 β-glucosidases. Molecular docking studies of the Os4BGlu18 structure with monolignol substrate ligands placed the glycone in a similar position to the δ-gluconolactone in the complex structure and revealed the interactions between protein and ligands. Molecular docking, multiple sequence alignment, and homology modeling identified amino acid residues at the aglycone-binding site involved in substrate specificity for monolignol β-glucosides. Thus, the structural basis of substrate recognition and hydrolysis by monolignol β-glucosidases was elucidated.
Moses Ojukwu,
Joo Shun Tan,
Azhar Mat Easa
PMID: 32776580
DOI:
10.1111/1750-3841.15357
Abstract
A process for enhancing textural and cooking properties of fresh rice flour-soy protein isolate noodles (RNS) to match those of yellow alkaline noodles (YAN) was developed by incorporating microbial transglutaminase (RNS-MTG), glucono-δ-lactone (RNS-GDL), and both MTG and GDL into the RNS noodles (RNS-COM). The formation of γ-glutamyl-lysine bonds in RNS-COM and RNS-MTG was shown by sodium dodecyl sulfate polyacrylamide gel electrophoresis. Scanning electron microscope showed that compared to others, the structure of RNS-COM was denser, smoother with extensive apparent interconnectivity of aggregates. The optimum cooking time was in the order: YAN > RNS-COM > RNS-MTG > RNS-GDL > RN (rice flour noodles); tensile strength was in the order: YAN > RNS-COM > RNS-MTG > RNS-GDL > RN; and elasticity were in the order: YAN > RNS-COM > RNS-MTG, RNS-GDL > RN. Overall, RNS-COM showed similar textural and structural breakdown parameters as compared to those of YAN. Changes in microstructures and improvement of RNS-COM in certain properties were likely due to enhanced crosslinking of proteins attributed to MTG- and GDL-induced cold gelation of proteins at reduced pH value. It is possible to use the combination of MTG and GDL to improve textural and mechanical properties of RNS comparable to those of YAN. PRACTICAL APPLICATION: Combined MTG and GDL yield rice flour noodles with improved textural properties. The restructured rice flour noodles have the potential to replace yellow alkaline noodles.
Naoko Yuno-Ohta,
Naoya Shimonomura,
Yuuka Hoshi,
Mathieu Leocmach,
Koichi Hori,
Hiroyuki Ohta
PMID: 33257157
DOI:
10.1016/j.colsurfb.2020.111472
Abstract
We investigated mixed-protein gels made from sodium caseinate and ovalbumin at different ratios with use of the acidification agent glucono-δ-lactone. Dynamic viscoelastic measurements revealed that increasing the ovalbumin content decreased the mechanical properties of the gel but accelerated onset time of the phase transition. Ultrasound spectroscopy during gelation revealed that the relative velocity gradually decreased, whereas the ultrasonic attenuation increased during the whole acidification process until gelation was complete, although these changes were much smaller than those observed with heat-induced gelation. Confocal laser scanning microscopy along with scanning electron microscopy revealed that although uniform mixing of sodium caseinate and ovalbumin was observed, sodium caseinate is likely to mainly lead formation of the gel network, and the porosity of the resulting gel network depends on the ratio of these two components. The results demonstrate that confocal laser scanning microscopy is a useful tool for analyzing both the networks within mixed-protein gels and the contribution of each protein to the network and gelation.
Debashree Roy,
Aiqian Ye,
Paul J Moughan,
Harjinder Singh
PMID: 32331870
DOI:
10.3168/jds.2019-17571
Abstract
Dynamic low-amplitude oscillatory rheology was used to study the gelation properties of skim milk gels made at 37°C, using glucono-δ-lactone alone (acid gels) or a combination of glucono-δ-lactone and porcine pepsin ("combination gels"). The protein contents of the skim milks increased in the order goat milk < cattle milk < buffalo milk < sheep milk < deer milk, whereas the average casein micelle diameters increased in the order cattle milk < buffalo milk < goat milk < sheep milk ≃ deer milk. The gelation pH (4.55-4.73) of all milks were close to the isoelectric pH (4.6) of casein, except for buffalo milk, which had a significantly higher gelation pH (5.72). The storage moduli (G') of the acid gels increased with time in the milks of all species except for buffalo milk, for which a double peak in G' was observed. The final storage moduli after 6 h (G'
) increased in the order goat milk < cattle milk < sheep milk < deer milk < buffalo milk. In general, for the combination gels, the G'
values and the gelation pH increased to variable extents, except for goat milk. Confocal scanning laser microscopy showed that goat milk and cattle milk formed gels with more open protein networks compared with the dense clustered protein networks of the milks with high protein content (buffalo, sheep, and deer milks). This study indicates that milks from different species respond differently under the action of an acid precursor and pepsin. These results can be used to provide a better understanding of curd making and the digestion properties of noncattle milks.
Anqi Li,
Tian Gong,
Xiaofei Li,
Xiuxiu Li,
Xi Yang,
Yurong Guo
PMID: 32311401
DOI:
10.1016/j.ijbiomac.2020.04.099
Abstract
In this study, we investigated the gellan gelation mechanism induced by Glucono-δ-lactone (GDL) addition, and subsequently we further fabricated a series of thermally irreversible emulsion gels with the GDL-induced gel matrix as the continuous phase and the methyl cellulose (MC) stabilized emulsion as the dispersed phase. The results showed that GDL- induced gellan gelation was both a time- and temperature-dependent process, which was similar to the gelation process of NaCl-induced gellan gels, but with a higher temperature-dependence. Moreover, GDL-induced gel had a significantly higher rupture strength and the resulting gel did not melt on heating, meaning that the GDL-induced gellan gel can be deemed thermally irreversible. This is because decreasing pH is commonly more effective in promoting gellan gelation. Besides, by mixing the MC-stabilized emulsion with a hot gellan sol, followed by adding GDL, we fabricated the emulsion gels with a wide range of oil phase fraction (0-30%). The emulsion gels exhibited good thermal stability, without melting and oil droplet coalescence observed when heating the gels in a boiling water bath for 30 min. Conclusively, our results may deepen the understanding on gellan gelation induced by GDL and also broaden the utilization of gellan in building gel-related food structures.